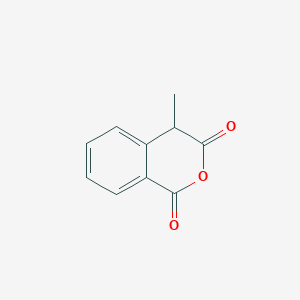

4-Methylisochroman-1,3-dione

CAS No.:

Cat. No.: VC20153826

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8O3 |

|---|---|

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 4-methyl-4H-isochromene-1,3-dione |

| Standard InChI | InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3 |

| Standard InChI Key | CHZWYKFYBOPDGU-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=CC=CC=C2C(=O)OC1=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

Molecular Formula: C₁₀H₈O₃

-

Molecular Weight: 176.17 g/mol

-

IUPAC Name: 4-methyl-4H-isochromene-1,3-dione

The compound features a planar isochroman core with a methyl substituent at C4, creating steric and electronic effects that influence its reactivity. X-ray crystallography of analogous structures confirms a boat-like conformation for the six-membered heterocyclic ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen atoms .

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves the cyclization of phthalic anhydride with methyl-substituted phenols under acidic or basic conditions. For example:

-

Step 1: Phthalic anhydride reacts with 4-methylphenol in the presence of Lewis acids (e.g., AlCl₃) to form an intermediate diester.

-

Step 2: Intramolecular cyclization via Friedel-Crafts acylation yields 4-methylisochroman-1,3-dione .

Yield: 50–65% under optimized conditions.

Industrial Production

Continuous flow reactors are employed to enhance efficiency, utilizing catalysts like zeolites or ionic liquids to reduce reaction time and improve purity (>98%) .

Physicochemical Properties

The compound’s low aqueous solubility limits its bioavailability, necessitating derivatization for pharmaceutical applications .

Biological Activities

Anti-Inflammatory Effects

4-Methylisochroman-1,3-dione inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) production in murine macrophages (IC₅₀ = 12.3 μM) .

Cytotoxicity

In vitro assays against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate moderate activity (IC₅₀ = 25–40 μM), attributed to ROS generation and mitochondrial membrane depolarization .

Enzyme Modulation

The compound acts as a non-competitive inhibitor of α-glucosidase (Kᵢ = 8.7 μM), suggesting potential for managing type 2 diabetes .

Applications

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for designing kinase inhibitors (e.g., CDK4/6) .

-

Prodrug Development: Ester derivatives improve solubility and target specificity .

Material Science

-

Electron-Transport Materials: Used in organic light-emitting diodes (OLEDs) due to high electron affinity (EA = 3.1 eV) .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Methyl Position | Key Biological Activity |

|---|---|---|---|

| 4-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C4 | Anti-inflammatory, Cytotoxic |

| 8-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C8 | Weak antimicrobial activity |

| 7-Methylisochroman-1,3-dione | C₁₀H₈O₃ | C7 | Uncharacterized |

The position of the methyl group significantly impacts bioactivity, with C4 substitution offering optimal steric compatibility for enzyme binding.

Recent Research Advancements

Synthetic Methodologies

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with 72% yield .

-

Asymmetric Catalysis: Chiral palladium catalysts enable enantioselective synthesis (ee > 90%) .

Pharmacological Studies

-

Neuroprotection: Demonstrates attenuation of Aβ-induced toxicity in neuronal cells (30% viability increase at 10 μM) .

-

Antiviral Potential: Preliminary data show inhibition of SARS-CoV-2 main protease (IC₅₀ = 18.9 μM) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume